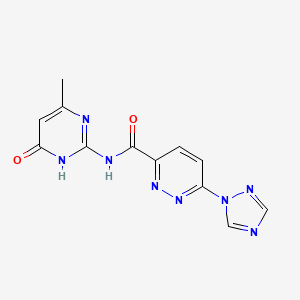
N-(4-hydroxy-6-methylpyrimidin-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-hydroxy-6-methylpyrimidin-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C12H10N8O2 and its molecular weight is 298.266. The purity is usually 95%.
The exact mass of the compound N-(4-hydroxy-6-methylpyrimidin-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as there are known solubility issues. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(4-hydroxy-6-methylpyrimidin-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-hydroxy-6-methylpyrimidin-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research has focused on the synthesis of heterocyclic compounds, including pyrimidine and triazole derivatives, due to their valuable biological activities. Techniques such as hydrazinolysis have been explored for synthesizing amino derivatives of pyrimidine, which are crucial intermediates in the development of various biologically active compounds (Dickinson & Jacobsen, 1975). Moreover, the use of microwave-assisted synthesis has been reported to improve the yields and reduce reaction times for the preparation of compounds possessing pyridine and pyrimidine structures, highlighting the efficiency of modern synthetic methods in producing these heterocycles (Youssef, Azab, & Youssef, 2012).
Biological Applications
Several studies have reported the antimicrobial, antitumor, and anti-inflammatory properties of pyrimidine derivatives. For instance, new thienopyrimidine derivatives have been synthesized and evaluated for their antimicrobial activity, indicating the potential of these compounds in developing new antibiotics (Bhuiyan et al., 2006). Additionally, compounds derived from pyrimidine and pyridine have shown promising anti-inflammatory and analgesic activities, suggesting their applicability in designing new drugs for treating inflammation and pain (Rajasekaran, Sivakumar, & Jayakar, 1999).
Antiviral Research
Research into pyrimidine and triazole derivatives has also extended to antiviral compounds. Novel SARS-CoV 3C-like protease inhibitors derived from thieno[2,3-d]-pyrimidine derivatives have been identified, showcasing the potential of these compounds in developing treatments for viral infections, including COVID-19 (El-All et al., 2016).
Agricultural Applications
The exploration of pyrimidine derivatives is not limited to pharmaceuticals; they have also been investigated for their potential in agriculture. For example, certain pyrimidine-based compounds have shown to stimulate plant growth, demonstrating the versatility of these chemicals in enhancing agricultural productivity (Yengoyan et al., 2020).
Propriétés
IUPAC Name |
N-(4-methyl-6-oxo-1H-pyrimidin-2-yl)-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N8O2/c1-7-4-10(21)16-12(15-7)17-11(22)8-2-3-9(19-18-8)20-6-13-5-14-20/h2-6H,1H3,(H2,15,16,17,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTXNGSVEEVSVGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)NC(=O)C2=NN=C(C=C2)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-hydroxy-6-methylpyrimidin-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3R,4S)-3-Cyclopropyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]acetic acid](/img/structure/B3005056.png)


![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide](/img/structure/B3005061.png)

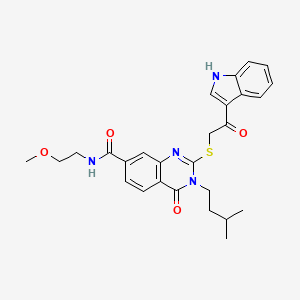

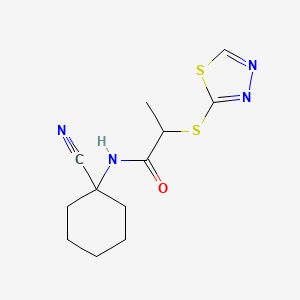
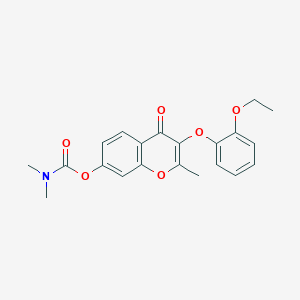

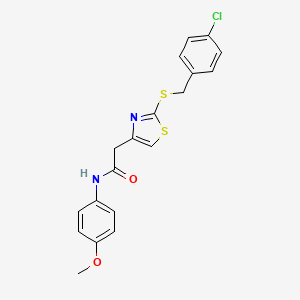

![1-(3,4-dimethylphenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B3005075.png)
![N-[2-(4-methyl-6-oxo-1,3-diazinan-2-yl)-5-phenylpyrazol-3-yl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B3005077.png)